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Compound of Interest

Compound Name: (R)-UT-155

Cat. No.: B610603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for (R)-UT-155, a selective

androgen receptor degrader (SARD). The synthesis is a multi-step process involving the

preparation of key intermediates, including 5-fluoroindole and a chiral epoxide, followed by their

coupling and subsequent functional group manipulations to yield the final product. This

document provides detailed experimental protocols for each key transformation, a summary of

expected quantitative data, and a visual representation of the synthetic route.

Overview of the Synthetic Strategy
The synthesis of (R)-UT-155 can be approached through a convergent strategy, which involves

the independent synthesis of two key fragments followed by their coupling. The primary

fragments are 5-fluoroindole and a chiral three-carbon building block, which are then joined to

construct the core of the molecule. The final step involves the formation of an amide bond with

the aniline-derived portion of the molecule.

The proposed multi-step synthesis pathway is as follows:

Synthesis of 5-Fluoroindole: Preparation of the indole moiety via the Fischer indole

synthesis.

Asymmetric Synthesis of (R)-2-methyloxiran-2-yl)methanol: Enantioselective epoxidation of

an allylic alcohol to introduce the desired stereochemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b610603?utm_src=pdf-interest
https://www.benchchem.com/product/b610603?utm_src=pdf-body
https://www.benchchem.com/product/b610603?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Coupling of 5-Fluoroindole and Chiral Epoxide: Nucleophilic opening of the epoxide ring by

5-fluoroindole to form the key C-N bond.

Oxidation to Carboxylic Acid: Conversion of the primary alcohol to a carboxylic acid in

preparation for amide coupling.

Amide Bond Formation: Coupling of the carboxylic acid with 4-amino-2-

(trifluoromethyl)benzonitrile to yield (R)-UT-155.

Data Presentation
The following tables summarize the expected quantitative data for the key steps in the

synthesis of (R)-UT-155, based on literature precedents for analogous reactions.

Table 1: Synthesis of Key Intermediates

Step Reaction
Starting
Material

Product Reagents
Expected
Yield (%)

Expected
Enantiom
eric
Excess
(%)

1

Fischer

Indole

Synthesis

4-

Fluorophen

ylhydrazine

, Pyruvic

acid

5-Fluoro-

1H-indole-

2-

carboxylic

acid

Polyphosp

horic acid
75-85 N/A

2
Decarboxyl

ation

5-Fluoro-

1H-indole-

2-

carboxylic

acid

5-

Fluoroindol

e

Heat >90 N/A

3

Sharpless

Asymmetri

c

Epoxidatio

n

2-Methyl-2-

propen-1-ol

(R)-2-

methyloxira

n-2-

yl)methano

l

Ti(OiPr)₄,

(+)-DIPT, t-

BuOOH

80-90 >95
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Table 2: Assembly and Final Modification

Step Reaction
Starting
Materials

Product Reagents
Expected
Yield (%)

4
Epoxide Ring

Opening

5-

Fluoroindole,

(R)-2-

methyloxiran-

2-yl)methanol

(R)-1-(5-

fluoro-1H-

indol-1-yl)-2-

methylpropan

e-1,2-diol

NaH 60-70

5 Oxidation

(R)-1-(5-

fluoro-1H-

indol-1-yl)-2-

methylpropan

e-1,2-diol

(R)-2-

hydroxy-2-

methyl-3-(5-

fluoro-1H-

indol-1-

yl)propanoic

acid

Jones

Reagent

(CrO₃,

H₂SO₄,

acetone)

70-80

6
Amide

Coupling

(R)-2-

hydroxy-2-

methyl-3-(5-

fluoro-1H-

indol-1-

yl)propanoic

acid, 4-

Amino-2-

(trifluorometh

yl)benzonitrile

(R)-UT-155 HATU, DIPEA 65-75

Experimental Protocols
Step 1 & 2: Synthesis of 5-Fluoroindole

Reaction: Fischer Indole Synthesis followed by decarboxylation.

Procedure:
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A mixture of 4-fluorophenylhydrazine (1.0 eq) and pyruvic acid (1.1 eq) is heated in

polyphosphoric acid at 100-120 °C for 2-3 hours.

The reaction mixture is cooled to room temperature and poured into ice water.

The precipitated solid, 5-fluoro-1H-indole-2-carboxylic acid, is collected by filtration,

washed with water, and dried.

The crude carboxylic acid is then heated at its melting point until gas evolution ceases,

indicating completion of the decarboxylation.

The resulting 5-fluoroindole is purified by recrystallization or column chromatography.

Step 3: Synthesis of (R)-2-methyloxiran-2-yl)methanol

Reaction: Sharpless Asymmetric Epoxidation.

Procedure:

To a solution of titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate ((+)-DIPT, 0.12

eq) in dry dichloromethane at -20 °C is added a solution of 2-methyl-2-propen-1-ol (1.0 eq)

in dichloromethane.

A solution of tert-butyl hydroperoxide (t-BuOOH, 2.0 eq) in toluene is then added

dropwise, and the mixture is stirred at -20 °C for 24-48 hours.

The reaction is quenched by the addition of water, and the mixture is warmed to room

temperature and stirred for 1 hour.

The layers are separated, and the aqueous layer is extracted with dichloromethane. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

The crude product is purified by column chromatography to afford (R)-2-methyloxiran-2-

yl)methanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Step 4: Synthesis of (R)-1-(5-fluoro-1H-indol-1-yl)-2-methylpropane-1,2-diol
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Reaction: Nucleophilic opening of the epoxide.

Procedure:

To a solution of 5-fluoroindole (1.0 eq) in dry DMF at 0 °C is added sodium hydride (NaH,

1.2 eq) portionwise. The mixture is stirred at room temperature for 1 hour.

A solution of (R)-2-methyloxiran-2-yl)methanol (1.1 eq) in dry DMF is then added

dropwise, and the reaction mixture is heated to 60-70 °C for 12-16 hours.

The reaction is cooled to room temperature and quenched by the slow addition of water.

The mixture is extracted with ethyl acetate, and the combined organic layers are washed

with water and brine, dried over anhydrous sodium sulfate, and concentrated.

The crude product is purified by column chromatography.

Step 5: Synthesis of (R)-2-hydroxy-2-methyl-3-(5-fluoro-1H-indol-1-yl)propanoic acid

Reaction: Jones Oxidation.

Procedure:

A solution of (R)-1-(5-fluoro-1H-indol-1-yl)-2-methylpropane-1,2-diol (1.0 eq) in acetone is

cooled to 0 °C.

Jones reagent (prepared from CrO₃, concentrated H₂SO₄, and water) is added dropwise

until a persistent orange color is observed.

The reaction is stirred at 0 °C for 2-4 hours and then quenched with isopropanol.

The mixture is filtered, and the filtrate is concentrated. The residue is taken up in ethyl

acetate and washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the

crude carboxylic acid, which can be used in the next step without further purification.

Step 6: Synthesis of (R)-UT-155
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Reaction: Amide Bond Formation.

Procedure:

To a solution of (R)-2-hydroxy-2-methyl-3-(5-fluoro-1H-indol-1-yl)propanoic acid (1.0 eq),

4-amino-2-(trifluoromethyl)benzonitrile (1.1 eq), and HATU (1.2 eq) in dry DMF is added

N,N-diisopropylethylamine (DIPEA, 2.0 eq).

The reaction mixture is stirred at room temperature for 12-24 hours.

Water is added to the reaction mixture, and the product is extracted with ethyl acetate.

The combined organic layers are washed with saturated aqueous NaHCO₃, water, and

brine, then dried over anhydrous sodium sulfate and concentrated.

The crude product is purified by column chromatography to afford (R)-UT-155.

Mandatory Visualization
The following diagram illustrates the proposed synthesis pathway for (R)-UT-155.
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Click to download full resolution via product page

Caption: Proposed synthesis pathway for (R)-UT-155.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Synthesis of (R)-UT-
155]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610603#synthesis-pathway-for-r-ut-155]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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